molecular formula C9H14O B8708314 Cyclopentanone, 2-(2-methyl-2-propenyl)- CAS No. 57133-53-6

Cyclopentanone, 2-(2-methyl-2-propenyl)-

Cat. No. B8708314
CAS RN: 57133-53-6
M. Wt: 138.21 g/mol
InChI Key: QSZFQFWJRFUEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05292719

Procedure details

A mixture of methyl-1-(2-methyl-2-propenyl)-2-oxo-1-cyclopentanecarboxylate (78.4 g), HMPA (hexamethylphosphoramide, 250 ml) and LiCl (34 g) is heated to 73° C. for 36 hrs. Extraction (3 times, ether/water) of the reaction product provides a brown oil which, upon fractional distillation (63° C.-75° C./5.32×102Pa), yields 2-(2-methyl-2-propenyl)-1-cyclopentanone.
Name
methyl-1-(2-methyl-2-propenyl)-2-oxo-1-cyclopentanecarboxylate
Quantity
78.4 g
Type
reactant
Reaction Step One
Name
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC([C:5]1([CH2:11][C:12]([CH3:14])=[CH2:13])[CH2:9][CH2:8][CH2:7][C:6]1=[O:10])=O.[Li+].[Cl-]>CN(P(N(C)C)(N(C)C)=O)C>[CH3:14][C:12](=[CH2:13])[CH2:11][CH:5]1[CH2:9][CH2:8][CH2:7][C:6]1=[O:10] |f:1.2|

Inputs

Step One
Name
methyl-1-(2-methyl-2-propenyl)-2-oxo-1-cyclopentanecarboxylate
Quantity
78.4 g
Type
reactant
Smiles
COC(=O)C1(C(CCC1)=O)CC(=C)C
Name
Quantity
34 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
73 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction (3 times, ether/water) of the reaction product
CUSTOM
Type
CUSTOM
Details
provides a brown oil which
DISTILLATION
Type
DISTILLATION
Details
upon fractional distillation (63° C.-75° C./5.32×102Pa)

Outcomes

Product
Name
Type
product
Smiles
CC(CC1C(CCC1)=O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.